An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS No. 1742-29-6). This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering a detailed examination of the compound's chemical and physical characteristics. The guide synthesizes available experimental data with predictive models to offer a holistic understanding of the molecule's behavior. Key sections include a thorough analysis of its structural and physical properties, spectroscopic data with interpretations, and detailed, replicable experimental protocols for its synthesis and characterization. All data is presented with clear citations to authoritative sources to ensure scientific integrity and to facilitate further investigation.
Introduction
2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a substituted pyrimidine derivative that incorporates both a heterocyclic aromatic system and a flexible amino alcohol side chain. The pyrimidine core is a well-established pharmacophore found in a multitude of biologically active compounds, including approved therapeutics. The presence of the dimethylpyrimidine moiety suggests potential for interactions with various biological targets, while the amino-ethanol side chain can influence solubility, hydrogen bonding capacity, and metabolic stability. A thorough understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent, as these properties directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
This guide is structured to provide a logical and in-depth exploration of this compound, moving from its fundamental chemical identity to its detailed spectral and physical characteristics, and concluding with practical experimental methodologies.
Chemical and Physical Properties
A compound's efficacy and developability are intrinsically linked to its physical and chemical properties. This section details the known and predicted attributes of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.
General and Physical Properties
The following table summarizes the key identifying and physical properties of the compound. It is noteworthy that while some experimental data is available, other parameters are derived from predictive models, a distinction that is clearly indicated.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethan-1-ol | --- |
| CAS Number | 1742-29-6 | [1] |
| Molecular Formula | C₈H₁₃N₃O | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Appearance | Residual liquid | [2] |
| Boiling Point | 70-71 °C at 20 mmHg | [2] |
| 345.3 ± 44.0 °C (Predicted) | [1] | |
| Melting Point | Not experimentally determined | --- |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.59 ± 0.10 (Predicted, acidic) | [1] |
Expert Insight: The experimentally determined boiling point at reduced pressure suggests that the compound is a relatively high-boiling liquid under atmospheric conditions, which aligns with the predicted value. The absence of an experimental melting point could indicate that the compound is difficult to crystallize or exists as an oil at room temperature. The predicted pKa of the hydroxyl group suggests it is a very weak acid, typical for an alcohol. The basicity of the pyrimidine and amino nitrogens would be a more critical parameter for physiological applications and would require experimental determination.
Solubility Profile
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Water: The presence of the hydroxyl and amino groups, capable of hydrogen bonding, suggests that the compound will exhibit some solubility in water.
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Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to form hydrogen bonds with the solvent.
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Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated due to the polar nature of the molecule.
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Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the polar functional groups.
A systematic solubility study would be a crucial next step in the characterization of this compound.
Spectroscopic and Structural Characterization
Spectroscopic analysis is fundamental to confirming the chemical structure and purity of a synthesized compound. This section provides the available spectroscopic data for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol and outlines the expected features for unreported spectra.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Experimental Data:
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3440-3200 | O-H and N-H stretching | [2] |
| 1480 | -CH₂-CH₂- bending | [2] |
| 1360 | -CH₃ bending | [2] |
| 1310 | C-H bending and C-N stretching (tertiary amine) | [2] |
Interpretation: The broad band in the 3440-3200 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl (O-H) and secondary amine (N-H) groups, indicating the presence of hydrogen bonding. The bands at 1480 cm⁻¹ and 1360 cm⁻¹ are consistent with the aliphatic C-H bending vibrations of the ethyl and methyl groups, respectively. The peak at 1310 cm⁻¹ likely corresponds to a combination of C-H bending and the C-N stretching of the tertiary amine within the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.
¹H NMR (Proton NMR) Spectrum:
Experimental Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 8.4 | m | 1H | Pyrimidine-H | [2] |
| 5.8-6.2 | s | 1H | N-H | [2] |
| 3.5-3.6 | m | 4H | -CH₂-CH₂- | [2] |
| 2.7-2.8 | s | 6H | 2 x -CH₃ | [2] |
Interpretation: The singlet at δ 2.7-2.8 ppm integrating to six protons is characteristic of the two equivalent methyl groups on the pyrimidine ring. The multiplet at δ 3.5-3.6 ppm corresponds to the four protons of the two methylene groups in the ethanolamine side chain. The broad singlet at δ 5.8-6.2 ppm is assigned to the secondary amine proton. The multiplet at δ 8.4 ppm is attributed to the lone proton on the pyrimidine ring.
¹³C NMR (Carbon-13 NMR) Spectrum:
Experimental data for the ¹³C NMR spectrum is not available in the reviewed literature.
Predicted Chemical Shifts: Based on the structure and data from similar compounds, the following approximate chemical shifts are expected:
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Pyrimidine C4 & C6: ~165-170 ppm
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Pyrimidine C2: ~160-165 ppm
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Pyrimidine C5: ~100-110 ppm
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-CH₂-N: ~40-50 ppm
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-CH₂-O: ~60-65 ppm
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-CH₃: ~20-25 ppm
Mass Spectrometry (MS)
Experimental mass spectrometry data is not available in the reviewed literature.
Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 167. Subsequent fragmentation would likely involve the loss of the ethanol side chain or cleavage of the C-C bond within the side chain. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.
Synthesis and Experimental Protocols
The ability to reliably synthesize and characterize a compound is fundamental to its study. This section details a literature-reported synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol and provides general protocols for its analytical characterization.
Synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol
The synthesis of the title compound has been reported via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
A proposed reaction scheme for the synthesis.
Step-by-Step Protocol (adapted from Sinha & Kumar, 2010): [2]
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To a round-bottom flask, add 4-chloro-2,6-dimethylpyrimidine (1.41 g, 0.01 mol) and freshly distilled ethanolamine (1.83 g, 0.03 mol) in n-butanol.
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Reflux the mixture for 24 hours in an oil bath maintained at 140 °C.
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Filter the reaction mixture while hot.
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Remove the solvent from the filtrate under reduced pressure.
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Distill the residual liquid at 70-71 °C under 20 mmHg pressure to obtain the pure product.
Expert Insight: The use of an excess of ethanolamine helps to drive the reaction to completion and also acts as a base to neutralize the HCl formed during the reaction. The choice of a high-boiling solvent like n-butanol allows for the necessary reaction temperature to be reached.
Analytical Characterization Protocols
The following are general protocols for the analytical techniques that should be employed to characterize 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength determined by a UV scan of the compound (likely around 260-280 nm).
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Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.
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Injection: Split or splitless injection of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
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Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).
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MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.
Logical Relationships and Workflows
To effectively work with 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol, a logical workflow from synthesis to full characterization is essential.
A logical workflow for the synthesis and characterization.
Conclusion
This technical guide has consolidated the available experimental and predicted physicochemical data for 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol. The compound can be synthesized via a straightforward nucleophilic substitution reaction, and its identity can be confirmed using standard spectroscopic techniques. While some fundamental properties have been experimentally determined, further studies are required to establish a complete physicochemical profile, including a comprehensive solubility analysis, experimental pKa determination, and high-resolution mass spectrometry. The information presented herein provides a solid foundation for researchers and drug development professionals to advance the study and potential application of this promising pyrimidine derivative.
References
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Sinha, G. K., & Kumar, N. (2010). Synthesis of some nitrogen mustards. Oriental Journal of Chemistry, 26(2), 643-648. [Link]
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Chegg. (2021, December 30). What is the reaction mechanism for the formation of 2-amino-4,6-dimethylpyrimidine with explanation? And show the intermolecular and intramolecular steps. [Link]
